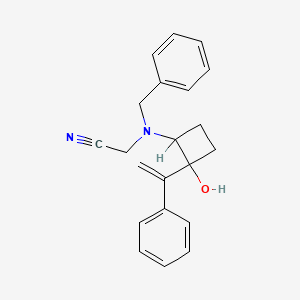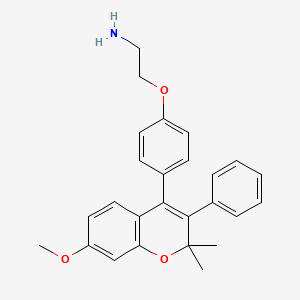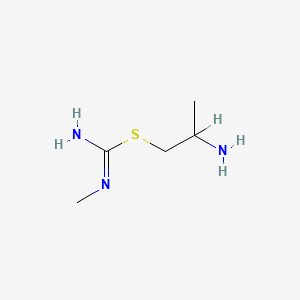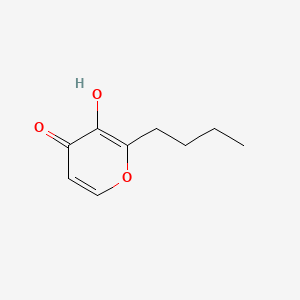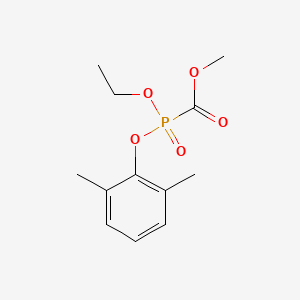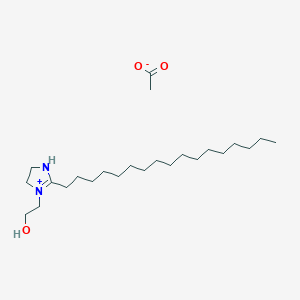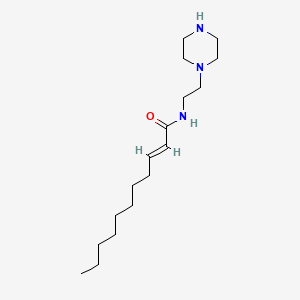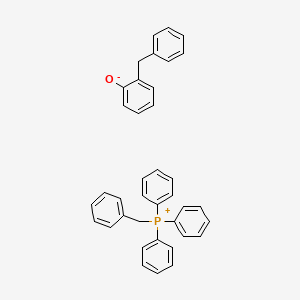
2-(3,4-Dichlorophenyl)-3-methyloxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-3-methyloxazolidine is an organic compound that belongs to the class of oxazolidines It is characterized by the presence of a 3,4-dichlorophenyl group attached to a methyloxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-methyloxazolidine typically involves the reaction of 3,4-dichlorophenylamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 3,4-dichlorophenylamine with acetone in the presence of an acid catalyst to form the desired oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-3-methyloxazolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(3,4-Dichlorophenyl)-3-methyloxazolidine can be compared with other similar compounds, such as:
- 2-(3,4-Dichlorophenyl)-oxazolidine
- 3,4-Dichlorophenyl-2-oxazolidinone
- 3,4-Dichlorophenyl-3-methyloxazolidinone
These compounds share structural similarities but differ in their chemical properties and potential applications. The presence of the methyloxazolidine ring in this compound makes it unique and may confer specific advantages in certain applications.
Propiedades
Número CAS |
83522-10-5 |
|---|---|
Fórmula molecular |
C10H11Cl2NO |
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H11Cl2NO/c1-13-4-5-14-10(13)7-2-3-8(11)9(12)6-7/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
UFPWKWPZBVOWSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC1C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


